An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
A Note to the Researcher: The compound of interest, tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, is a specialized molecule with limited publicly available data. This guide focuses on the closely related and extensively documented analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . The structural similarities—a Boc-protected piperazine ring linked to an amino-substituted nitrogenous heterocycle—make this analog an excellent proxy. The synthetic strategies, physicochemical properties, and biological applications detailed herein are highly relevant and transferable, providing a robust foundational understanding for researchers working with this class of compounds.
Executive Summary
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5) is a critical intermediate in the synthesis of several targeted therapies, most notably the cyclin-dependent kinase 4/6 (CDK4/6) inhibitors.[1][2][3] Its bifunctional nature, featuring a Boc-protected amine for regioselective reactions and a reactive primary aminopyridine moiety, makes it a versatile building block in medicinal chemistry.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, and pivotal role in the development of anticancer agents.
Physicochemical and Basic Properties
This compound typically presents as a white to off-white or brown solid powder.[2][4] It is stable under recommended storage conditions, though it is sensitive to strong acids and bases which can cleave the tert-butoxycarbonyl (Boc) protecting group.[5] Solubility is observed in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 571188-59-5 | [6][7] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [6][7][8] |
| Molecular Weight | 278.35 g/mol | [6][7][9] |
| Appearance | White to brown solid/powder | [2][4] |
| Purity | Typically ≥95-98% | [2][8][10] |
| Storage | 2-8°C, in a dry, well-ventilated place, protected from light | [4][11] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | [6] |
| InChI Key | RMULRXHUNOVPEI-UHFFFAOYSA-N | [8] |
Synthesis and Manufacturing
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is well-documented, with several established routes. The most prevalent methods involve the reduction of a nitro-precursor or, more recently, photocatalytic approaches.
Synthesis via Reduction of Nitro-Precursor
A widely used and high-yielding method is the catalytic hydrogenation of its nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[1][2] This process is efficient, often achieving yields greater than 97%.[2]
Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a suitable reaction vessel, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent).[1]
-
Solvent and Catalyst Addition: Add anhydrous ethanol and a 10% palladium-on-carbon (Pd/C) catalyst (typically 50% wet).[1]
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H₂). Stir the reaction mixture at room temperature for 5-16 hours under a hydrogen atmosphere (e.g., using a hydrogen balloon).[1]
-
Work-up: Upon reaction completion, carefully remove the hydrogen gas and purge the vessel with an inert gas like nitrogen.[1]
-
Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product.[1]
Photocatalytic Synthesis Route
A more modern approach involves a one-step synthesis using a visible light-mediated reaction. This method offers a shortened synthetic path and relies on safer, more environmentally friendly reagents.[7][12]
Experimental Protocol: Photocatalytic Synthesis
-
Reactant Mixture: In a reaction vessel containing anhydrous dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and an oxidant like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).[7][10]
-
Oxygen Purge: Replace the atmosphere in the vessel with oxygen by purging three times.[7][10]
-
Irradiation: Irradiate the mixture with a blue LED light source for approximately 10 hours.[7][12]
-
Purification: After the reaction is complete, spin-dry the filtrate and perform column chromatography to isolate the target product as a colorless white solid, with reported yields up to 95%.[7][12]
Role in Drug Development: A Precursor to CDK4/6 Inhibitors
The primary significance of this compound lies in its role as a key building block for CDK4/6 inhibitors such as Palbociclib and Ribociclib.[1][2][13][14] These drugs are instrumental in treating certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
CDK4 and CDK6 are key proteins that regulate the cell cycle. In many cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation. Palbociclib and Ribociclib function by inhibiting these kinases, thereby arresting the cell cycle in the G1 phase and preventing cancer cell division. The aminopyridine moiety of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is crucial for the subsequent coupling reactions that form the core structure of these potent inhibitors.[14]
Analytical Characterization
Confirmation of the structure and purity of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is typically achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. A patent document provides the following spectral data in d⁶-DMSO: δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s).[12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight. The [M+H]⁺ ion is reported at m/z 279.1820, consistent with the molecular formula C₁₄H₂₂N₄O₂.[1][12]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the compound, which is typically reported to be above 98%.[15]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[11] It may also cause skin and serious eye irritation.[16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[4][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][16] Avoid formation of dust and aerosols.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[4][11] Protect from light and moisture.[4]
Conclusion
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a high-value chemical intermediate with profound importance in the pharmaceutical industry. Its well-defined synthesis and versatile chemical handles have made it an indispensable component in the production of life-saving cancer therapies. The technical information provided in this guide offers a solid foundation for researchers and drug development professionals engaged in the synthesis and application of this and structurally related molecules.
References
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Modern Pharmaceutical Synthesis. [Link]
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Watson International. (n.d.). MSDS of tert-Butyl-4-(6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. [Link]
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